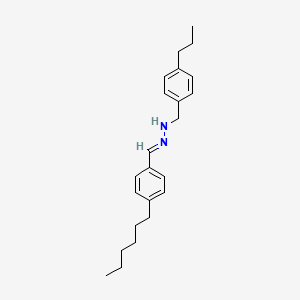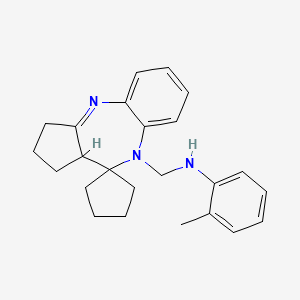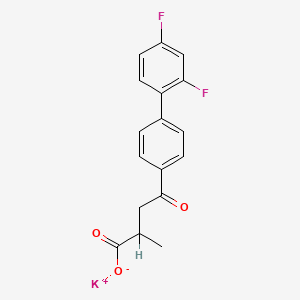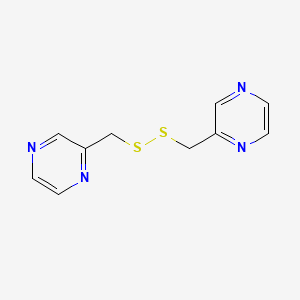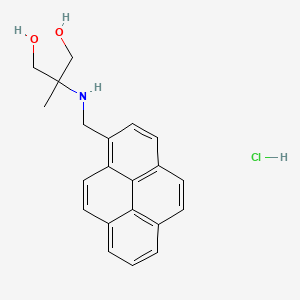
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride is a chemical compound known for its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride typically involves the reaction of 1-pyrenylmethylamine with 2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving DNA intercalation.
Biology: The compound’s ability to bind to DNA makes it useful in biological research, particularly in studying DNA interactions and antitumor activity.
Medicine: Due to its potential antitumor properties, the compound is being investigated for its use in cancer treatment.
Industry: The compound may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential antitumor effects. The compound’s molecular targets include DNA itself, and the pathways involved are related to DNA binding and disruption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other (1-pyrenylmethyl)amino alcohols and derivatives such as:
- 2-[(arylmethyl)amino]-2-methyl-1,3-propanediol derivatives
- Crisnatol (770U82)
- 773U82
- 502U83
Uniqueness
What sets 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride apart is its specific structure, which allows for moderate DNA binding and potential antitumor activity. Unlike some other derivatives, it maintains a balance between DNA binding strength and antitumor efficacy .
Eigenschaften
CAS-Nummer |
96403-91-7 |
|---|---|
Molekularformel |
C21H22ClNO2 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-methyl-2-(pyren-1-ylmethylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-17-8-7-16-6-5-14-3-2-4-15-9-10-18(17)20(16)19(14)15;/h2-10,22-24H,11-13H2,1H3;1H |
InChI-Schlüssel |
ZMNFETLBLNLKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


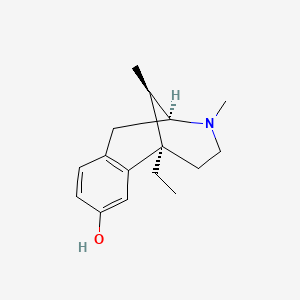
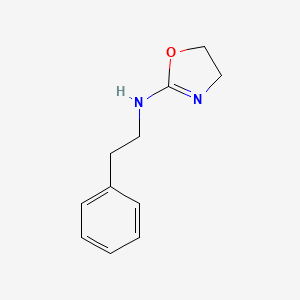
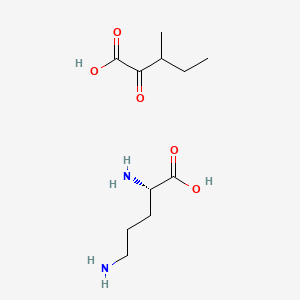
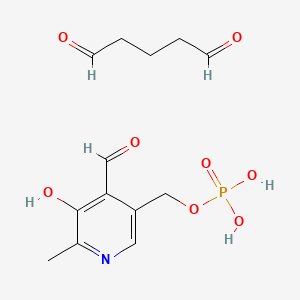

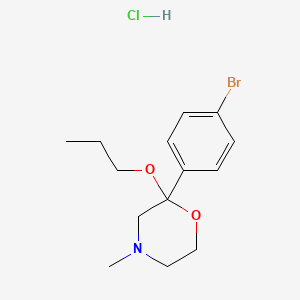
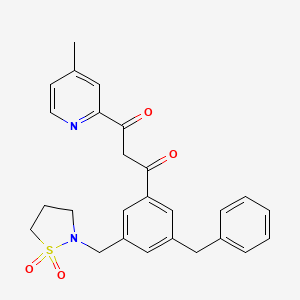
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
